molecular formula C15H22N2O4 B14849357 Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate

Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate

Cat. No.: B14849357
M. Wt: 294.35 g/mol
InChI Key: JRZQJEQVTOHWBV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate typically involves multi-step reactions. One common method includes the use of potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours . This is followed by a reaction with sodium peroxoborate tetrahydrate in tetrahydrofuran and water at 25°C for 16 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the acetyl group can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of β-secretase and acetylcholinesterase, preventing the aggregation of amyloid beta peptides and the formation of fibrils . This action is crucial in the context of neurodegenerative diseases like Alzheimer’s.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(4-acetyl-5-hydroxypyridin-2-YL)propylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit both β-secretase and acetylcholinesterase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[3-(4-acetyl-5-hydroxypyridin-2-yl)propyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-10(18)12-8-11(17-9-13(12)19)6-5-7-16-14(20)21-15(2,3)4/h8-9,19H,5-7H2,1-4H3,(H,16,20)

InChI Key

JRZQJEQVTOHWBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NC(=C1)CCCNC(=O)OC(C)(C)C)O

Origin of Product

United States

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